

## industrial manufacturing routes for 1-Octene

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An In-depth Technical Guide to the Industrial Manufacturing Routes for 1-Octene

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**1-Octene**, a linear alpha-olefin, is a crucial comonomer in the production of polyethylene, particularly linear low-density polyethylene (LLDPE) and high-density polyethylene (HDPE). Its incorporation into the polymer chain imparts desirable properties such as improved tear strength and stress crack resistance. Beyond polymerization, **1-octene** serves as a precursor for the synthesis of plasticizer alcohols, synthetic lubricants, and other specialty chemicals. This technical guide provides a comprehensive overview of the core industrial manufacturing routes for **1-octene**, detailing the underlying chemistry, experimental protocols, and process data to support research and development activities. The primary commercial methods for **1-octene** production are ethylene oligomerization, Fischer-Tropsch synthesis followed by recovery, hydroformylation of **1-heptene** with subsequent dehydration, and the telomerization of **1,3-butadiene**.

## **Ethylene Oligomerization**

Ethylene oligomerization is a dominant route for the production of linear alpha-olefins, including **1-octene**. This process can be tailored to produce a broad spectrum of alpha-olefins or selectively target specific chain lengths.



# Non-selective Ethylene Oligomerization (e.g., Shell Higher Olefin Process - SHOP)

The Shell Higher Olefin Process (SHOP) is a well-established industrial process that produces a wide distribution of linear alpha-olefins.[1][2] **1-Octene** is one of the products in the resulting mixture and is separated via distillation.

#### Experimental Protocol:

A typical laboratory-scale setup for ethylene oligomerization mimicking the SHOP process would involve the following steps:

- Catalyst Preparation: A nickel-phosphine complex is commonly used as the catalyst. This can be prepared by reacting a nickel salt (e.g., NiCl<sub>2</sub>·6H<sub>2</sub>O) with a phosphine ligand, such as a derivative of (diphenylphosphino)acetic acid, in a suitable solvent. The active catalyst is formed in situ by the reduction of the nickel complex.
- Reaction Setup: A high-pressure autoclave reactor equipped with a stirrer, temperature and pressure controls, and gas inlet/outlet ports is required.

#### Procedure:

- The reactor is charged with a polar solvent, typically 1,4-butanediol, which dissolves the catalyst but not the olefin products, facilitating catalyst recycling.[3]
- The catalyst system is introduced into the reactor under an inert atmosphere.
- The reactor is sealed and purged with ethylene.
- The temperature is raised to 80-120°C, and the ethylene pressure is increased to 70-140 bar.[1][4]
- The reaction is allowed to proceed for a set duration, with ethylene being continuously fed to maintain the pressure.
- After the reaction, the reactor is cooled, and the pressure is released.



- The product mixture, which forms a separate phase from the catalyst-containing solvent, is collected.
- Product Separation: The resulting mixture of linear alpha-olefins is separated by fractional distillation to isolate **1-octene** from other chain lengths.

## **Selective Ethylene Tetramerization**

A significant advancement in ethylene oligomerization is the development of catalyst systems that selectively produce **1-octene** through the tetramerization of ethylene.[5] This "on-purpose" production method offers high selectivity, minimizing the formation of other alpha-olefins.

#### Experimental Protocol:

The selective tetramerization of ethylene to **1-octene** is typically carried out using a chromium-based catalyst system.

- Catalyst System: The catalyst system generally consists of three components:
  - A chromium source, such as chromium(III) acetylacetonate (Cr(acac)₃).
  - A ligand, commonly a diphosphinoamine ligand like (C<sub>6</sub>H<sub>5</sub>)<sub>2</sub>PN(i-Pr)P(C<sub>6</sub>H<sub>5</sub>)<sub>2</sub>.
  - A cocatalyst or activator, which is typically an organoaluminum compound like modified methylaluminoxane (MMAO).
- Reaction Setup: A similar high-pressure autoclave reactor as described for non-selective oligomerization is used.

#### Procedure:

- The reactor is charged with a suitable inert solvent, such as toluene or cyclohexane.
- The chromium source and the ligand are added to the reactor under an inert atmosphere.
- The cocatalyst (e.g., MMAO) is then introduced.
- The reactor is sealed, and ethylene is introduced to the desired pressure (e.g., 45 bar).



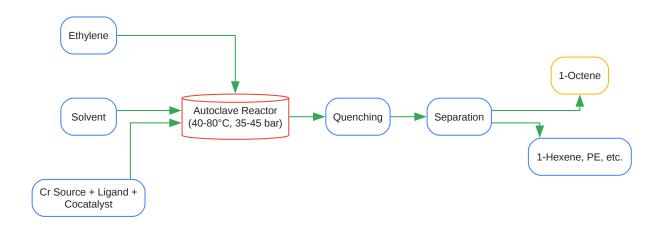
- The reaction is conducted at a controlled temperature, typically in the range of 40-80°C.
- After the reaction period, the reaction is quenched, for example, by adding an alcohol.
- The product mixture is then analyzed to determine the yield and selectivity of **1-octene**.

Quantitative Data for Ethylene Oligomerization:

Process	Catalyst System	Temperat ure (°C)	Pressure (bar)	1-Octene Selectivit y (%)	Catalyst Activity (kg product/g catalyst·h )	Referenc e(s)
SHOP (Typical)	Nickel- phosphine complex	80 - 120	70 - 140	Part of a broad distribution	High	[1][4]
Selective Tetrameriz ation	Cr(acac) <sub>3</sub> / (Ph <sub>2</sub> P) <sub>2</sub> N(i Pr) / MMAO	45	45	>70	>100,000 g/g Cr/h	[5][6]
Selective Tetrameriz ation	[iPrN{P(C6 H4-p- Si(nBu)3)2} ${}_{2}$ CrCl2]+[B( C6F5)4]-	40	35	75	6900	[7]

Process Flow Diagram for Selective Ethylene Tetramerization:





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Caption: Workflow for selective ethylene tetramerization to **1-octene**.

## Fischer-Tropsch (FT) Synthesis

The Fischer-Tropsch (FT) process is a collection of chemical reactions that convert a mixture of carbon monoxide and hydrogen (syngas) into liquid hydrocarbons.[8] This process typically yields a wide range of products, and **1-octene** is recovered from the C<sub>8</sub> fraction of the product stream. Sasol is a major producer of **1-octene** via this route, using syngas derived from coal.[1]

#### Experimental Protocol:

A laboratory-scale FT synthesis experiment for the production of alpha-olefins would generally involve:

- Catalyst Preparation: Iron-based catalysts are commonly used for the production of olefins in FT synthesis.[9] A typical preparation involves the precipitation of an iron salt (e.g., iron nitrate) with a base (e.g., ammonia or sodium carbonate). Promoters such as potassium and copper can be added to enhance activity and selectivity. The resulting precipitate is washed, dried, and calcined.
- Catalyst Activation (Reduction): Before the reaction, the calcined catalyst is activated by reduction in a stream of hydrogen or syngas at elevated temperatures (e.g., 250-400°C). This step is crucial for forming the active iron carbide phases.



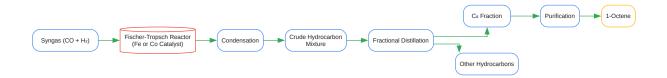
- Reaction Setup: A fixed-bed or slurry-phase reactor capable of handling high temperatures and pressures is used.
- Procedure:
  - The activated catalyst is placed in the reactor.
  - Syngas (a mixture of H<sub>2</sub> and CO, typically with an H<sub>2</sub>/CO ratio of 1 to 2) is introduced into the reactor.
  - The reaction is carried out at a temperature of 300-350°C and a pressure of 10-40 bar.
  - The gaseous products are cooled to condense the liquid hydrocarbons and water.
  - The uncondensed gas is analyzed to determine the conversion of CO and H2.
- Product Separation and Purification: The liquid product is a complex mixture of hydrocarbons. 1-Octene is separated from this mixture through a series of distillation steps.
   The initial concentration of 1-octene in a narrow C<sub>8</sub> distillation cut can be around 60%.[10]

Quantitative Data for Fischer-Tropsch Synthesis:

Catalyst System	Temperat ure (°C)	Pressure (MPa)	H₂/CO Ratio	CO Conversi on (%)	C <sub>2</sub> -C <sub>4</sub> Olefin Selectivit y (%)	Referenc e(s)
Fe-based (K- promoted)	300-330	0.5	1	High	High	[9]
Na- promoted Fe <sub>1</sub> Zn <sub>1.2</sub> O <sub>×</sub>	340	2.0	-	~45	61.3 (total olefins)	[11]
Precipitate d Iron	265	2.3	3	High	-	[12]



Process Flow Diagram for Fischer-Tropsch Synthesis Route to **1-Octene**:



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Caption: Fischer-Tropsch synthesis workflow for **1-octene** production.

# Hydroformylation of 1-Heptene and Dehydration of 1-Octanol

This multi-step process, also commercialized by Sasol, involves the conversion of 1-heptene, which can be sourced from a Fischer-Tropsch product stream, into **1-octene**.[1][13]

## **Hydroformylation of 1-Heptene to Octanal**

Hydroformylation, or the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene.

#### Experimental Protocol:

- Catalyst System: Rhodium-based catalysts, often with phosphine ligands (e.g., triphenylphosphine), are highly effective for hydroformylation.[14][15] Cobalt catalysts can also be used.
- Reaction Setup: A high-pressure autoclave reactor is required.
- Procedure:
  - The reactor is charged with 1-heptene, a suitable solvent (e.g., toluene), and the rhodium catalyst precursor and ligand.



- The reactor is sealed and purged with syngas (CO and H<sub>2</sub>).
- The reactor is pressurized with an equimolar mixture of CO and H<sub>2</sub> to the desired pressure (e.g., 30-40 bar).
- The temperature is raised to 70-120°C.
- The reaction progress can be monitored by the uptake of syngas.
- After the reaction, the reactor is cooled, and the pressure is released.
- The product, primarily n-octanal and its isomer 2-methylheptanal, is isolated from the catalyst.

## **Hydrogenation of Octanal to 1-Octanol**

The octanal produced is then hydrogenated to 1-octanol.

#### **Experimental Protocol:**

This is a standard hydrogenation reaction that can be carried out using various catalysts.

- Catalyst: Common hydrogenation catalysts such as Raney nickel, palladium on carbon (Pd/C), or ruthenium on carbon (Ru/C) can be used.
- Reaction Setup: A hydrogenation reactor (e.g., a Parr hydrogenator) is suitable.
- Procedure:
  - The reactor is charged with the octanal, a solvent (e.g., ethanol), and the catalyst.
  - The reactor is sealed and purged with hydrogen.
  - The reactor is pressurized with hydrogen to a typical pressure of 10-50 bar.
  - The mixture is heated to 50-150°C and agitated.
  - After the reaction is complete (indicated by the cessation of hydrogen uptake), the catalyst is filtered off to yield 1-octanol.



## **Dehydration of 1-Octanol to 1-Octene**

The final step is the dehydration of 1-octanol to produce **1-octene**.

#### Experimental Protocol:

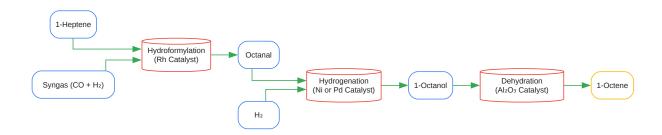
- Catalyst: Alumina (Al₂O₃) is a common catalyst for the vapor-phase dehydration of alcohols.
   [4][13] The catalyst's properties, such as its surface area and acidity, can be modified by calcination temperature and the addition of promoters like barium to improve selectivity to 1-octene.
   [16]
- Reaction Setup: A fixed-bed flow reactor is typically used. The reactor is a tube packed with the catalyst and placed in a furnace.
- Procedure:
  - The alumina catalyst is packed into the reactor tube.
  - The catalyst is pre-treated by heating under a flow of inert gas (e.g., nitrogen) to the reaction temperature.
  - 1-Octanol is vaporized and passed through the catalyst bed at a controlled flow rate (defined by the liquid hourly space velocity, LHSV).
  - The reaction is typically carried out at atmospheric pressure and a temperature of 300-400°C.[4]
  - The products exiting the reactor are cooled to condense the liquid, which is then collected and analyzed. The main products are **1-octene**, other octene isomers, and unreacted **1**octanol.

Quantitative Data for 1-Heptene Hydroformylation and 1-Octanol Dehydration:



Step	Catalyst System	Temperat ure (°C)	Pressure (bar)	Product Selectivit y (%)	Conversi on (%)	Referenc e(s)
1-Heptene Hydroform ylation	Rh complex with PPh <sub>3</sub>	70 - 120	30 - 40	High for linear aldehyde	High	[14]
1-Octanol Dehydratio n	y-Al₂O₃ (calcined at 500°C)	350-400	Atmospheri c	High for 1- octene	High	[10]
1-Octanol Dehydratio n	1.5wt% Ba/Al <sub>2</sub> O <sub>3</sub>	400	Atmospheri c	High for 1- octene	High	[16]

Process Flow Diagram for **1-Octene** from 1-Heptene:



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Caption: Multi-step synthesis of **1-octene** from 1-heptene.

## **Telomerization of 1,3-Butadiene**

The Dow Chemical Company has commercialized a process for producing **1-octene** from 1,3-butadiene.[3][17] This route involves the telomerization of butadiene with methanol, followed by hydrogenation and cracking.

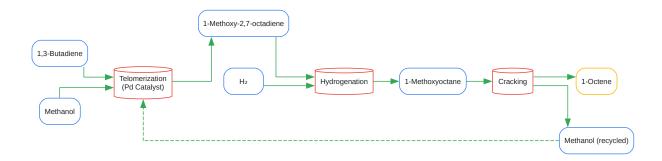


#### Experimental Protocol:

- Telomerization of 1,3-Butadiene with Methanol:
  - Catalyst System: A palladium-based catalyst, typically with a phosphine ligand, is used.
  - Reaction Setup: A pressure reactor is required.
  - Procedure:
    - The reactor is charged with 1,3-butadiene, methanol, and the palladium catalyst system.
    - The reaction is carried out in the liquid phase under pressure to keep the butadiene liquefied.
    - The reaction temperature is typically in the range of 60-100°C.
    - The main product is 1-methoxy-2,7-octadiene.
- Hydrogenation of 1-Methoxy-2,7-octadiene:
  - The diene is then fully hydrogenated to 1-methoxyoctane using a standard hydrogenation catalyst (e.g., Pd/C) and procedure, similar to the hydrogenation of octanal described previously.
- Cracking of 1-Methoxyoctane:
  - The 1-methoxyoctane is subjected to thermal or catalytic cracking to yield 1-octene and methanol. The methanol can be recycled back to the telomerization step.
  - This step is typically carried out at elevated temperatures in a flow reactor.

Process Flow Diagram for **1-Octene** from Butadiene:





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Caption: Dow process for **1-octene** synthesis from 1,3-butadiene.

## Conclusion

The industrial production of **1-octene** is dominated by a few key chemical processes, each with its own set of advantages and challenges. Ethylene oligomerization, particularly selective tetramerization, offers a direct and high-selectivity route to **1-octene**. The Fischer-Tropsch synthesis provides a pathway from non-petroleum feedstocks like coal and natural gas, but requires extensive product separation. The multi-step synthesis from **1**-heptene and the telomerization of butadiene represent alternative routes that leverage different starting materials. The choice of a particular manufacturing route depends on factors such as feedstock availability, desired product purity, and economic considerations. This guide provides the foundational technical details of these processes to aid researchers and professionals in the field.

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